molecular formula C4H13N2O4P B147339 Piperazine phosphate CAS No. 14538-56-8

Piperazine phosphate

Cat. No. B147339
CAS RN: 14538-56-8
M. Wt: 184.13 g/mol
InChI Key: NQQWFVUVBGSGQN-UHFFFAOYSA-N
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Description

Piperazine phosphate is a compound that involves piperazine acting as a template or structural component in various inorganic frameworks. It is not explicitly mentioned in the provided papers, but its role can be inferred from the synthesis and structures of related compounds where piperazine is incorporated into metal phosphates, such as iron, aluminum, and zinc phosphates . Piperazine's versatility in forming stable complexes with metals and its ability to act as a ligand is evident from these studies.

Synthesis Analysis

The synthesis of piperazine-templated metal phosphates typically involves solvothermal or hydrothermal methods. For instance, two mixed-valence iron phosphates were synthesized under solvothermal conditions, with piperazine acting as a template . Similarly, a new layered aluminophosphate was synthesized and templated by piperazinium ions . The pH-controlled hydrothermal synthesis was used to create two zinc N,N'-piperazinebis(methylenephosphonate) frameworks, demonstrating the influence of pH on the resulting structure .

Molecular Structure Analysis

The molecular structures of piperazine-templated compounds are characterized by complex frameworks. For example, the iron phosphates exhibit a 3-D framework with layers pillared by HPO4 groups and piperazinium dications at the intersections of channels . The aluminophosphate sheets are linked in a strictly alternating fashion with piperazine molecules hydrogen-bonded between them . The zinc phosphonates have 'zinc phosphate' chains or sheets linked into three dimensions via organic moieties .

Chemical Reactions Analysis

Piperazine-templated compounds undergo various chemical reactions, particularly during synthesis. The reactions involve coordination of metal ions with phosphate or phosphonate groups and piperazine, leading to the formation of complex structures. The pH of the reaction mixture can significantly influence the deprotonation of ligands and the geometry of the resulting metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-templated compounds are diverse. For instance, the iron phosphates show intersecting 8-ring channels within their structure . The aluminophosphate has a unique 4.6 net with rows of fused six rings . The zinc phosphonates exhibit large channels for water molecules, which can be reversibly lost upon heating . Piperazine hexahydrate itself forms a three-dimensional framework with hydrogen-bonded water molecules . The thermal stability of these compounds varies, with some showing unusual high thermal stability, such as the chromium-piperazinium phosphate .

Scientific Research Applications

  • Therapeutic Applications :

    • Piperazine derivatives have been found to have a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the piperazine nucleus can significantly influence its medicinal potential (Rathi et al., 2016).
  • Catalytic Applications :

    • Piperazine-1,4-diium dihydrogen phosphate has been used as an efficient and reusable catalyst for the synthesis of various chemical compounds, highlighting its potential in chemical synthesis processes (Darvishzad et al., 2019).
  • Flame Retardant Applications :

    • Research has explored the potential of piperazine-phosphonates derivatives in flame retardant applications for cotton fabric. This includes understanding the mode of action of these derivatives and their impact on the thermal degradation of treated fabrics (Nguyen et al., 2014).
  • Corrosion Inhibition :

    • Piperazine and its derivatives, such as phosphates, have been investigated as vapor phase corrosion inhibitors for mild steel, showing promising results in protecting metals from corrosion (Quraishi et al., 2009).
  • Biological Research :

    • In biological research, piperazine has been used to study the moulting and proteome expression of Ascaris suum lung-stage larvae, providing insights into the biological processes and potential therapeutic applications (Islam et al., 2006).
  • Drug Design :

    • Piperazine is considered a privileged scaffold in drug design due to its solubility, basicity, chemical reactivity, and conformational properties, aiding in the modulation of pharmacokinetic and pharmacodynamic properties of drugs (Romanelli et al., 2022).
  • Environmental Applications :

    • Piperazine has been utilized in environmental applications, such as in the degradation of piperazine by specific bacterial strains in wastewater treatment, highlighting its role in bioremediation and environmental sustainability (Cai et al., 2013).

Safety And Hazards

Piperazine phosphate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents but lacks the use of piperazine molecule, which is of pharmaceutical importance . This review gives an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers .

properties

IUPAC Name

phosphoric acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWFVUVBGSGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-85-0 (Parent)
Record name Piperazine, phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine phosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70932581
Record name Phosphoric acid--piperazine (1/1)
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Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine phosphate

CAS RN

1951-97-9, 14538-56-8
Record name Piperazine, phosphate (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=1951-97-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine phosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=14538-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperazine, phosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--piperazine (1/1)
Source EPA DSSTox
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Record name Piperazine, compound with phosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.160
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Record name Piperazinium dihydrogen phosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7S1V82385
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

200 g of H3PO4 (85%) in 200 cc of H2O were reacted with 77 g of piperazine (97%) in 300 cc of H2O at a maximum temperature of 65° C. and at a pH of about 5. The precipitate, consisting of the acid orthophosphate of piperazine, was maintained at a temperature from 0° to 5° C. for about 20 hours, then it was filtered and dried.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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